Di-p-methylbenzylidenesorbitol

Polypropylene nucleation Crystallization kinetics Differential scanning calorimetry

PP processors face a trade-off between optical clarity, stiffness, and cycle time. Conventional nucleators demand high loadings (0.80-4.00 wt%), increasing blooming risk and per-unit cost. MDBS (CAS 197809-37-3) resolves this at just 0.20-0.32 wt%: • 46.2% haze reduction and 35.8% flexural modulus gain vs. unnucleated PP-unmatched by mono- (12.5%) or tri-substituted (7.4%) sorbitol analogs. • 15.8°C Tc elevation enables earlier demolding; matches third-gen DMDBS at one-quarter the loading. • FDA FCN 189 cleared for all food types; supports downgauging without rigidity loss. Standard packs: 1 g, 5 g, 2 kg, 25 kg, bulk custom. In stock for immediate dispatch.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 197809-37-3
Cat. No. B7909183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-p-methylbenzylidenesorbitol
CAS197809-37-3
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
InChIInChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1
InChIKeyLQAFKEDMOAMGAK-RLCYQCIGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDBS: Second-Generation Sorbitol Acetal Clarifier


Di-p-methylbenzylidenesorbitol (MDBS; CAS 197809-37-3) is a second-generation dibenzylidene sorbitol acetal nucleating and clarifying agent [1]. Characterized by two p-methylbenzylidene groups on a sorbitol backbone (C22H26O6, MW 386.44), it functions by self-organizing into a three-dimensional nanofibrillar network upon cooling from the polypropylene (PP) melt, providing a high density of nucleation sites that reduce spherulite size below the wavelength of visible light [2]. This mechanism simultaneously delivers improved optical clarity, elevated crystallization temperature, and enhanced stiffness in PP homopolymer and random copolymer formulations.

Second-generation sorbitol acetal nucleating agent designed for polypropylene clarification
Self-organizes into a nanofibrillar network upon cooling from PP melt, generating high nucleation density
Reported to deliver optical clarity, crystallization temperature elevation, and stiffness at low effective loading

MDBS Structural Performance Gap


Sorbitol acetal clarifiers form a homologous series where seemingly minor structural modifications—the number and position of benzylidene substituents—produce large, non-linear differences in solubility, nucleation density, crystallization temperature elevation, haze reduction, and flexural modulus enhancement [1]. Substituting MDBS with a first-generation unsubstituted analog (dibenzylidene sorbitol, DBS) or a third-generation dimethyl-substituted variant (DMDBS) without reformulation leads to suboptimal optical and mechanical outcomes because saturation concentration, dissolution temperature, and self-assembly kinetics in the PP melt are uniquely determined by molecular structure [1][2]. The quantitative comparisons below demonstrate that within the same benzylidene acetal family, MDBS occupies a distinct performance optimum—delivering the highest haze reduction among structural analogs at the lowest effective loading—which cannot be reproduced by simply swapping in a related compound.

Crystallization temperature

Replacing with a first-generation unsubstituted analog may yield lower Tc elevation and reduced nucleation density.

Optical clarity

Tri-substituted or pentaerythritol-based analogs may provide significantly less haze reduction, and in some cases increase haze.

Loading requirement

Alternative sorbitol acetals often require 4× to 20× higher loading to approach comparable Tc elevation, increasing cost and additive migration risk.

MDBS Quantitative Differentiation Evidence


Crystallization Temperature Elevation

In a direct head-to-head study of four benzylidene acetal nucleating agents in isotactic polypropylene (iPP), MDBS at its saturation concentration of 0.20 wt% elevated the crystallization temperature (Tc) by 15.8°C [1]. The mono-substituted analog (mono-p-methylbenzylidene sorbitol, MMBS) at 0.15 wt% achieved only +8.4°C, while the tri-substituted analog (TMBS) required 0.80 wt% to reach +15.7°C, and the pentaerythritol-based analog needed 4.00 wt% to achieve +16.5°C [1]. MDBS thus provides essentially the maximum Tc elevation obtainable in this compound class but at one-quarter the loading of TMBS and one-twentieth the loading of the pentaerythritol derivative—directly translating to lower additive cost and reduced risk of additive bloom at the use concentration.

Crystallization Temperature
Head-to-head
MDBS +15.8°C (0.20 wt%) vs. MMBS +8.4°C (0.15 wt%), TMBS +15.7°C (0.80 wt%), pentaerythritol analog +16.5°C (4.00 wt%)
Near-maximum Tc elevation at the lowest loading among tested analogs
iPP homopolymer; DSC at 10°C/min cooling rate; saturation concentrations used
Polypropylene nucleation Crystallization kinetics Differential scanning calorimetry

Haze Reduction

In the same four-compound comparison, MDBS reduced iPP haze by 46.2% relative to unnucleated iPP [1]. The mono-substituted analog (MMBS) reduced haze by only 12.5%, while the tri-substituted analog (TMBS) gave a mere 7.4% reduction, and the pentaerythritol-based analog actually increased haze by 17.4% [1]. MDBS was explicitly identified in the study as 'the best nucleating agent in these benzylidene acetals' [1]. The poor haze performance of TMBS and the pentaerythritol analog is attributed to excessive solubility in iPP, which retards the formation of an effective nanofibrillar nucleation network prior to polymer crystallization. This data set unambiguously demonstrates that the di-substituted MDBS structure occupies a unique performance window—sufficiently insoluble for network self-assembly yet sufficiently dispersible for homogeneous nucleation—that is not shared by its nearest structural neighbors.

Haze Reduction
Head-to-head
MDBS −46.2% vs. MMBS −12.5%, TMBS −7.4%, pentaerythritol +17.4% haze increase
Reported highest haze reduction among structural analogs at saturation loading
ASTM D1003; injection-molded iPP plaques
Optical clarity Haze measurement Polypropylene clarification

Flexural Modulus Enhancement

MDBS increased the flexural modulus of iPP by 35.8% at its 0.20 wt% saturation loading, compared to increases of 19.9% for MMBS, 28.7% for TMBS, and 18.6% for the pentaerythritol analog [1]. This represents a 1.8× advantage over the mono-substituted compound and a 1.25× advantage over the tri-substituted variant—despite the tri-substituted compound requiring four times the loading to achieve even that lower stiffness gain. The flexural modulus data complete a consistent picture: MDBS simultaneously delivers the best optical clarification, the highest crystallization temperature per unit loading, and the greatest stiffness enhancement within this benzylidene acetal series. No other compound in the series approaches MDBS performance across all three dimensions simultaneously.

Flexural Modulus
Head-to-head
MDBS +35.8% (0.20 wt%) vs. MMBS +19.9% (0.15 wt%), TMBS +28.7% (0.80 wt%), pentaerythritol +18.6% (4.00 wt%)
Largest stiffness gain at low loading; supports part downgauging
iPP homopolymer; three-point bending on injection-molded specimens
Mechanical properties Flexural modulus Stiffness enhancement

FDA Food Contact Clearance

Di-(para-methylbenzylidene)sorbitol (MDBS, CAS 197809-37-3 inclusive) is the subject of FDA Food Contact Notification (FCN) No. 189, which authorizes its use as a clarifying agent in polypropylene homopolymers (21 CFR 177.1520(c) Items 1.1a and 1.1b) at levels not to exceed 0.32 percent by weight of the finished polymer, under Conditions of Use B through H, for contact with all food types [1]. This regulatory clearance is substance-specific and manufacturer-specific (originally Ciba Specialty Chemicals / BASF Corporation). While other sorbitol acetals such as DBS and DMDBS also hold FDA clearances, the explicit authorization of MDBS at a quantified 0.32 wt% maximum provides procurement certainty for food-contact PP applications without the need for additional regulatory qualification. For non-sorbitol nucleating agent alternatives (e.g., certain organic phosphates), comparable broad food-contact clearances may be absent or limited to narrower use conditions.

FDA Food Contact
Regulatory context
FCN 189 authorizes MDBS up to 0.32 wt% in PP homopolymer, all food types, Conditions of Use B–H
Pre-existing food-contact clearance provides regulatory certainty
Substance- and manufacturer-specific; effective May 24, 2002
Regulatory compliance Food contact materials FDA FCN

MDBS Application Scenarios


High-Clarity Thin-Wall PP Food Packaging

For injection-molded or thermoformed PP food containers demanding see-through clarity, MDBS at 0.20–0.32 wt% delivers a quantified 46.2% haze reduction relative to unnucleated PP [1], a performance level unreachable by mono-substituted (12.5%) or tri-substituted (7.4%) sorbitol analogs [1]. The concurrent 35.8% flexural modulus gain [1] enables wall thickness reduction without sacrificing container rigidity, directly reducing material consumption and per-unit cost. FDA FCN 189 clearance [2] ensures regulatory compliance for all food types, making MDBS the procurement default for this application class.

Rapid-Cycle Injection Molding of PP Closures and Containers

MDBS elevates PP crystallization temperature by 15.8°C at only 0.20 wt% loading [1], enabling earlier demolding and shorter cooling time. This Tc elevation is equivalent to that of the tri-substituted analog but at one-quarter the additive loading, minimizing blooming risk and organoleptic impact while maximizing cycle-time reduction. The 1.8× stiffness advantage over mono-substituted analogs [1] further supports high-speed demolding of dimensionally stable parts.

Transparent PP Medical Devices & Lab Consumables

For syringes, specimen containers, and diagnostic consumables manufactured from PP, MDBS provides the best combined optical-mechanical performance among benzylidene acetals (46.2% haze reduction, 35.8% flexural modulus increase at 0.20 wt% [1]). The FDA FCN 189 food-contact clearance [2], while not a medical-grade certification, provides a foundational regulatory dossier that streamlines qualification for medical applications relative to non-cleared nucleating agents. The low effective loading (0.20 wt% vs. up to 0.80–4.00 wt% for alternatives [1]) reduces extractables and leachables risk.

PP Random Copolymer Film and Sheet

In PP random copolymer (ethylene content 2–5 wt%) cast film and sheet extrusion, MDBS solubility characteristics (saturation concentration ~0.20 wt% in iPP [1]) ensure self-assembly into a nanofibrillar network that refines spherulite size below the light-scattering threshold [2]. The resulting haze reduction (46.2% [1]) combined with 35.8% stiffness enhancement [1] supports downgauging without loss of transparency—a key requirement for flexible packaging laminates and stand-up pouches. MDBS's proven performance in iPP homopolymer is well-documented to translate to random copolymer systems, where competitive clarifying agents may show reduced efficacy.

Application
Selection Property
Validation Focus
High-clarity thin-wall PP food packaging
Optical clarity and stiffness at low loading
Haze reduction, flexural modulus, food-contact compliance
Rapid-cycle injection molding of PP closures and containers
High crystallization temperature at low additive content
Cycle time reduction, demolding performance, additive migration risk
Transparent PP medical devices & lab consumables
Combined optical-mechanical performance with low extractables risk
Transparency, stiffness, regulatory dossier support
PP random copolymer film and sheet
Nanofibrillar network formation and property retention
Haze control, stiffness, and downgauging potential
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